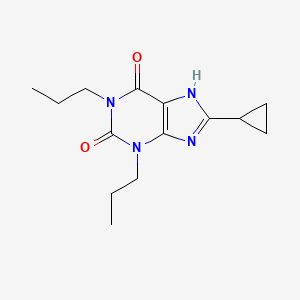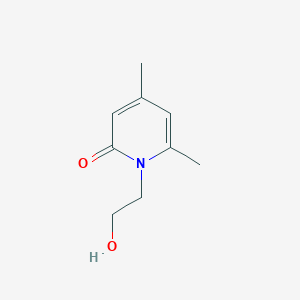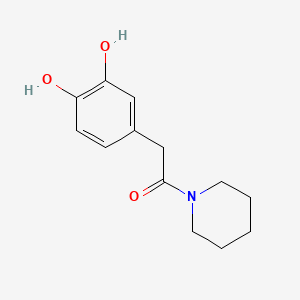
2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group and a prenyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the prenylation of phenol using prenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are employed to facilitate the prenylation reaction. The reaction conditions are optimized to achieve high selectivity and yield, making the process suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated phenols
Applications De Recherche Scientifique
2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The prenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-3-methylbut-2-en-1-yl diphosphate
- 4-Hydroxy-3-methylbut-2-en-1-yl diphosphate synthase
Uniqueness
2-(4-Hydroxy-3-methylbut-2-en-1-yl)phenol is unique due to its specific structural features, including the presence of both a phenolic hydroxyl group and a prenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
| 113334-50-2 | |
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(4-hydroxy-3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C11H14O2/c1-9(8-12)6-7-10-4-2-3-5-11(10)13/h2-6,12-13H,7-8H2,1H3 |
Clé InChI |
HADRXJSIEQHGEB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=CC=CC=C1O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)
![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)


![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium bromide](/img/structure/B14318021.png)
![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)

